molecular formula C10H21NO2 B13001198 Ethyl 3-(Diethylamino)-2-methylpropanoate

Ethyl 3-(Diethylamino)-2-methylpropanoate

Cat. No.: B13001198
M. Wt: 187.28 g/mol
InChI Key: ULZWWRPKCFLCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(Diethylamino)-2-methylpropanoate (CAS 77202-74-5) is a chiral β-amino ester characterized by a molecular weight of 187.28 g/mol and the molecular formula C10H21NO2 . This compound serves as a versatile and pivotal building block in organic synthesis, with its structure featuring both a tertiary amine and an ester group, which imparts dual reactivity for diverse chemical transformations . Its primary academic and industrial relevance lies in its role as a key monomer for the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable and pH-responsive polymers with significant promise in biomedical applications such as drug delivery and gene therapy . Furthermore, the α-methyl-β-amino ester motif is a critical intermediate in the synthesis of various pharmacologically active compounds and natural products . The compound can be efficiently synthesized via catalytic aza-Michael addition strategies, and its α-methyl group presents a stereocenter, making the synthesis of enantiomerically pure forms a key area of research in stereoselective synthesis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl 3-(diethylamino)-2-methylpropanoate

InChI

InChI=1S/C10H21NO2/c1-5-11(6-2)8-9(4)10(12)13-7-3/h9H,5-8H2,1-4H3

InChI Key

ULZWWRPKCFLCNU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Diethylamino 2 Methylpropanoate and Its Analogues

Established Synthetic Routes to the Ethyl Propanoate Core

Traditional synthetic routes typically involve the sequential formation of the ester and amine functionalities. These methods are well-documented and offer reliable pathways to the target compound's core structure.

A primary method for synthesizing the title compound is the direct esterification of its corresponding carboxylic acid, 3-(diethylamino)-2-methylpropanoic acid, with ethanol (B145695). This acid-catalyzed reaction, typically employing a strong mineral acid like sulfuric acid, proceeds by protonating the carboxylic acid to increase its electrophilicity, facilitating nucleophilic attack by ethanol. ceon.rs The reaction rate and yield are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of alcohol to acid. ceon.rs Increasing the alcohol-to-acid ratio can shift the equilibrium toward the product side, enhancing the ester yield. ceon.rs

Kinetic studies on the esterification of related N,N-dialkylamino alcohols have shown that the amino group can play a role in activating the carboxylic acid through hydrogen bonding, potentially influencing the reaction rate. researchgate.net For sensitive substrates where harsh acidic conditions could lead to degradation or side reactions, milder esterification methods have been developed. These can involve activating agents such as 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) in the presence of a weak base, which allows the reaction to proceed under gentle, aprotic conditions. google.com

Method Reactants Catalyst/Reagent Key Findings Reference
Acid-Catalyzed EsterificationPropanoic acid, EthanolSulfuric Acid (H₂SO₄)Yield increases with higher temperature and alcohol/acid molar ratio. Substituents on the α-carbon can affect reaction rates. ceon.rs
Mild EsterificationCarboxylic Acid, AlcoholMSNT, N-methylimidazoleAllows for esterification of sensitive substrates under mild, aprotic conditions, preventing racemization and degradation. google.com
Intramolecular ActivationHexanoic Acid, N,N-dialkylamino alcoholsNone (uncatalyzed) or Cu(OTf)₂The amino group can activate the carboxylic acid via a proposed seven-membered transition state, increasing the reaction rate compared to non-amino alcohols. researchgate.net
Reductive Esterification3-(3-nitrophenyl)propanoic acid, EthanolStannous Chloride (SnCl₂)Enables simultaneous reduction of a nitro group and esterification of the carboxylic acid in a one-pot reaction. nih.gov

Direct amination strategies often employ the conjugate addition of an amine to an α,β-unsaturated ester, a process known as the aza-Michael reaction. organic-chemistry.org To synthesize Ethyl 3-(diethylamino)-2-methylpropanoate, a suitable precursor would be ethyl 2-methylacrylate. The reaction involves the nucleophilic addition of diethylamine (B46881) to the β-carbon of the acrylate (B77674).

This reaction can be performed under solvent-free conditions or in various solvents, and it is often catalyzed to improve efficiency and yield. organic-chemistry.org A range of catalysts have been shown to be effective, including silicon tetrachloride and ceric ammonium (B1175870) nitrate (B79036), the latter of which shows chemoselectivity for aliphatic amines over aromatic ones in aqueous media. organic-chemistry.org For instance, the synthesis of the related compound ethyl 3-(diethylamino)acrylate is achieved by the simple addition of diethylamine to ethyl propiolate in an exothermic reaction. prepchem.com Similarly, other analogues like ethyl 3-(propylamino)propanoate are synthesized from propylamine (B44156) and ethyl acrylate. chemicalbook.com

Catalyst/Condition Substrates Solvent Key Features Reference
Silicon Tetrachloride (cat.)Amines, α,β-Unsaturated CarbonylsSolvent-freeEfficient and simple conjugate addition with very good yields. organic-chemistry.org
Ceric Ammonium Nitrate (CAN)Aliphatic Amines, α,β-Unsaturated CarbonylsWaterMild conditions, procedurally simple, and chemoselective for aliphatic amines. organic-chemistry.org
Solid Lithium PerchloratePrimary/Secondary Amines, α,β-Unsaturated Esters/NitrilesSolvent-freeEnvironmentally friendly conditions at room temperature. organic-chemistry.org
Trifluoromethanesulfonic acid2-Aminopyridine, Ethyl AcrylateAnhydrous EthanolUsed for the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate, an analogue. google.com

Advanced Synthetic Approaches

More advanced methods focus on improving efficiency and selectivity by combining multiple reaction steps or precisely controlling reaction outcomes.

Multicomponent reactions (MCRs) offer a highly efficient route for synthesizing complex molecules like β-amino esters in a single step from three or more starting materials. The Mannich reaction is a classic example used to generate β-amino carbonyl compounds. rsc.orgmdpi.com A modern variation involves the reaction of a secondary amine (like diethylamine), an aldehyde, and a ketene (B1206846) silyl (B83357) acetal (B89532) (derived from an ethyl ester). organic-chemistry.org This approach can be promoted by catalysts such as diarylborinic acid esters or aminoboranes, which act as mild iminium ion generators, affording β-amino esters selectively. organic-chemistry.org

These one-pot syntheses are atom-economical and reduce the need for isolating intermediates, saving time and resources. The Hantzsch dihydropyridine (B1217469) synthesis, another powerful MCR, combines an aldehyde, a β-keto ester, and ammonia, demonstrating the principle of building complex heterocyclic structures that can be conceptually related to β-amino ester synthesis. mdpi.comnih.gov

Reaction Type Components Catalyst/Promoter Product Type Reference
Mannich-type ReactionSecondary Amine, Aldehyde, Ketene Silyl AcetalDiarylborinic acid estersβ-Amino Ester organic-chemistry.org
Mannich-type ReactionAldehyde, Ketone, NitrileAcetyl Chloride, Cyanuric Chlorideβ-Acetamido Ketone organic-chemistry.org
Lipase-Catalyzed MannichKetone/Aldehyde, AmineLipase (e.g., CAL-B)β-Aminoketone mdpi.com
Three-Component CouplingAldehyde, Secondary Amine, Silyl Ketene AcetalDiisopropylaminoboranesβ-Amino Ester organic-chemistry.org

In molecules with multiple reactive sites, chemo- and regioselectivity are crucial for achieving the desired product. Chemo-enzymatic methods provide excellent examples of this control. For instance, in the synthesis of chiral epoxides like ethyl (S)-3-(oxiran-2-yl)propanoates, a lipase-mediated Baeyer-Villiger oxidation demonstrates high chemoselectivity. nih.gov

In the context of amination, catalyst choice can dictate selectivity. Ceric ammonium nitrate, for example, selectively catalyzes the aza-Michael reaction of aliphatic amines while leaving aromatic amines unreacted. organic-chemistry.org Regioselectivity is demonstrated in [3+2] cycloaddition reactions used to create complex heterocyclic systems, where the orientation of the reacting species is precisely controlled to yield a specific constitutional isomer. mdpi.com Such principles are directly applicable to the synthesis of this compound to ensure the diethylamino group adds to the correct position (β-carbon) without undesired side reactions at the ester carbonyl group.

Stereoselective Synthesis of Chiral this compound

The C2 carbon in this compound is a stereocenter, meaning the compound can exist as two enantiomers. Stereoselective synthesis aims to produce a single enantiomer, which is often critical for pharmacological applications.

Several powerful strategies exist for the asymmetric synthesis of β-amino esters:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For example, (S,S)-(+)-pseudoephedrine has been used as a chiral auxiliary in the conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides, yielding chiral β-amino esters with high enantioselectivity after removal of the auxiliary. nih.govacs.org

Dynamic Kinetic Resolution (DKR): This method converts a racemic starting material entirely into a single enantiomer of the product. One approach involves the Ru(II)-catalyzed asymmetric transfer hydrogenation of racemic β-amino-α-keto esters, which establishes two stereocenters in a single step with high diastereo- and enantioselectivity. organic-chemistry.orgacs.org

Biocatalysis: Enzymes are highly stereoselective catalysts. ω-Transaminases (ω-TAs) can be used for the asymmetric synthesis of chiral β-amino esters from β-keto esters through reductive amination, often with excellent enantiomeric excess. researchgate.net

Chiral Starting Materials: Synthesis can begin from a molecule that is already enantiomerically pure, known as the chiral pool approach. For instance, Garner's aldehyde, a well-known chiral building block, serves as a starting point for the stereocontrolled synthesis of complex amino acids. elsevierpure.com

Strategy Key Reagents/Catalysts Mechanism/Principle Outcome Reference
Chiral Auxiliary(S,S)-(+)-PseudoephedrineDiastereoselective conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated amide.Good yields and high enantioselectivities for chiral β-amino esters. nih.govacs.org
Dynamic Kinetic ResolutionRu(II)-based catalystsAsymmetric transfer hydrogenation of a racemic β-amino-α-keto ester.Enantioenriched anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. organic-chemistry.orgacs.org
Biocatalysisω-Transaminase (ω-TA) variantsAsymmetric transamination of a β-keto ester.Chiral β-amino esters with high yield and enantioselectivity. researchgate.net
Chiral PrecursorGarner's aldehydeStereocontrolled transformations from an existing chiral starting material.Stereoselective synthesis of complex amino acid derivatives. elsevierpure.com

Enantioselective Construction of the 2-Methyl Stereocenter

Creating the 2-methyl stereocenter with high enantioselectivity is crucial for accessing specific enantiomers of the target compound. A key strategy involves the asymmetric conjugate addition to a suitable precursor. For instance, copper-catalyzed hydroamination reactions have been developed for the enantioselective synthesis of β-amino acid derivatives. nih.gov This approach utilizes a copper hydride (CuH) catalyst system with a chiral ligand to add an aminating reagent to an α,β-unsaturated carbonyl compound. While direct application to substrates with α-substitution can be challenging, this methodology provides a framework for the enantioselective formation of the C-N bond, which is fundamental to the structure of this compound. nih.gov

Another powerful method is the dearomative formal [3+2] cycloaddition. For example, the reaction between 2-nitrobenzofurans and isocyanoacetate esters, facilitated by an organocatalyst, can produce complex heterocyclic structures with multiple stereocenters with high enantioselectivity. nih.gov Such strategies, which involve the formation of new stereocenters, are conceptually relevant to the construction of the chiral α-methyl group in the target molecule.

Application of Chiral Auxiliaries and Asymmetric Catalysis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com For the synthesis of compounds like this compound, a chiral auxiliary could be attached to the propanoate backbone. The steric hindrance provided by the auxiliary would then direct the methylation step to one face of the molecule, thereby establishing the desired stereochemistry at the C2 position.

Commonly used chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.orgharvard.edu Pseudoephedrine, for example, is widely used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids and their derivatives. harvard.edunih.gov Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also gained popularity due to their effectiveness in asymmetric synthesis, including aldol (B89426) and Michael addition reactions. scielo.org.mx

Asymmetric catalysis offers an alternative, more atom-economical approach. Here, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral β-amino esters, catalysts based on metals like copper, rhodium, or palladium, combined with chiral ligands such as BINAP, are often employed. nih.govhilarispublisher.com For example, a copper(I) complex with a chiral phosphine (B1218219) ligand can catalyze the conjugate addition of amines to enoates, a key step in forming the β-amino ester core. organic-chemistry.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table presents common chiral auxiliaries and their typical applications, which are conceptually applicable to the synthesis of chiral 2-methylpropanoates.

Chiral Auxiliary Typical Application Reference
Evans' Oxazolidinones Diastereoselective alkylation, aldol reactions wikipedia.org
Pseudoephedrine Diastereoselective alkylation of amides harvard.edunih.gov
Camphorsultam Asymmetric Diels-Alder, aldol, and alkylation reactions wikipedia.org
(S)-(-)-1-Phenylethylamine Resolution of racemic mixtures sigmaaldrich.com
Sulfur-based Thiazolidinethiones Asymmetric Michael additions, aldol reactions scielo.org.mx

Diastereoselective Control in Synthetic Pathways

When a molecule already contains a stereocenter, the introduction of a second one requires control over the diastereoselectivity of the reaction. In the context of synthesizing analogues of this compound, if a chiral amine or a chiral ester component is used, the reaction that forms the final molecule must be controlled to produce the desired diastereomer.

The alkylation of enolates derived from chiral amides is a well-established method for achieving high diastereoselectivity. For instance, the dianion of an N-acylated propionamide, where the acyl group is derived from a chiral alcohol or amine, can be alkylated with methyl iodide. The pre-existing chirality directs the approach of the electrophile, leading to a high diastereomeric excess. scielo.br Similarly, the reduction of β-enamino esters can be controlled to produce either syn- or anti-β-amino esters depending on the reducing agent and reaction conditions, demonstrating diastereoselective control in the formation of adjacent stereocenters. acs.org

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. mdpi.comresearchgate.net This involves using safer solvents, reducing energy consumption, and employing catalytic methods to minimize waste. patsnap.com

Development of Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. uniba.it For the synthesis of β-amino esters, aza-Michael additions have been successfully carried out under solvent-free conditions, significantly reducing the environmental impact of the process. organic-chemistry.orgrsc.org In some cases, water can be used as a green reaction medium. organic-chemistry.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another cornerstone of green synthesis. mdpi.com Lipases, for example, have been employed to catalyze the Michael addition of amines to acrylates to form β-amino acid esters. mdpi.com These enzymatic reactions often proceed under mild conditions (e.g., near room temperature and neutral pH) and can exhibit high selectivity, reducing the need for protecting groups and complex purification steps. mdpi.comresearchgate.net

Table 2: Green Chemistry Approaches for β-Amino Ester Synthesis This table highlights sustainable methods applicable to the synthesis of this compound and its analogues.

Green Approach Example Condition/Catalyst Advantage Reference
Solvent-Free Reaction Aza-Michael addition at room temperature Eliminates solvent waste, simplifies workup organic-chemistry.orgrsc.org
Biocatalysis Lipase TL IM in continuous-flow microreactor Mild conditions, high selectivity, renewable catalyst mdpi.com
Water as Solvent Ceric ammonium nitrate in water Environmentally benign solvent, simple procedure organic-chemistry.org
Greener Solvents Use of 2-MeTHF or CPME instead of toluene Reduced toxicity, improved overall yield in some cases uniba.itmdpi.com

Catalytic Systems for Efficient Synthesis

The use of catalysts is central to green chemistry as they increase reaction efficiency and reduce waste by being active in small amounts and allowing for milder reaction conditions. For the synthesis of esters, heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and reused. patsnap.com For instance, Al2O3-supported catalysts have been developed for the transesterification of carbonates, a reaction related to ester synthesis. rsc.org

In the context of aza-Michael additions to form β-amino esters, various catalytic systems have been reported. These include simple and inexpensive catalysts like silicon tetrachloride or ceric ammonium nitrate. organic-chemistry.org Supported catalysts, such as cellulose-supported copper(0), offer the benefits of easy recovery and reuse, further enhancing the sustainability of the synthesis. organic-chemistry.org The development of efficient catalytic systems, whether they are metal-based, organocatalysts, or enzymes, is critical for the sustainable production of this compound.

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 Diethylamino 2 Methylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of ethyl 3-(diethylamino)-2-methylpropanoate. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon environments, as well as their connectivity and spatial relationships, can be established.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS) are influenced by the electronic environment of each proton.

The ethyl ester group is expected to show a quartet for the methylene (B1212753) protons (-O-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃). The diethylamino group should exhibit a quartet for the methylene protons (-N-(CH₂-)₂) coupled to their adjacent methyl protons, which in turn will appear as a triplet. The protons on the propanoate backbone, specifically the methine proton at the C2 position and the methylene protons at the C3 position, will show more complex splitting patterns due to coupling with each other. The methine proton (-CH-) will likely appear as a multiplet, as will the diastereotopic methylene protons adjacent to the chiral center at C2.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Ethyl (-O-CH₂-CH₃ )~1.25Triplet~7.1
Ethyl (-O-CH₂ -CH₃)~4.12Quartet~7.1
Diethylamino (-N-(CH₂-CH₃ )₂)~1.05Triplet~7.2
Diethylamino (-N-(CH₂ -CH₃)₂)~2.55Quartet~7.2
Methyl at C2 (-CH(CH₃ )-)~1.15Doublet~7.0
Methine at C2 (-CH (CH₃)-)~2.70Multiplet-
Methylene at C3 (-CH₂ -N<)~2.40-2.60Multiplet-

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons of the ethyl ester and diethylamino groups will have characteristic chemical shifts. The presence of the methyl group at the C2 position will be confirmed by a signal in the aliphatic region.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C =O (Ester Carbonyl)~175
-O-C H₂- (Ethyl Ester)~60
-O-CH₂-C H₃ (Ethyl Ester)~14
-N-(C H₂-)₂ (Diethylamino)~47
-N-(CH₂-C H₃)₂ (Diethylamino)~12
-C H(CH₃)- (Methine at C2)~40
-CH(C H₃)- (Methyl at C2)~15
-C H₂-N< (Methylene at C3)~55

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. nih.gov For instance, cross-peaks would be observed between the ethyl ester's methylene and methyl protons, and similarly for the diethylamino group's protons. Importantly, it would show correlations between the C2-methine proton and both the C2-methyl protons and the C3-methylene protons, confirming the backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. rsc.org It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton. For example, the proton signal predicted around 4.12 ppm would show a cross-peak with the carbon signal around 60 ppm, confirming their assignment to the ethyl ester's -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. vaia.com This is instrumental in connecting the different spin systems. For example, the protons of the ethyl ester's -O-CH₂- group would show a correlation to the carbonyl carbon (C=O), and the C3-methylene protons would show correlations to the C2-methine carbon and the carbons of the diethylamino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. This can be particularly useful for determining the preferred conformation and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a high degree of accuracy. This allows for the calculation of the elemental formula of this compound, which is C₁₀H₂₁NO₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be compared to the experimentally determined value to confirm the elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. Infrared (IR) spectroscopy is employed to identify the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.

The structure of this compound contains several key functional groups: a carbonyl group (C=O) within the ester, carbon-oxygen (C-O) single bonds of the ester, and carbon-nitrogen (C-N) bonds of the tertiary amine, as well as numerous carbon-hydrogen (C-H) bonds in the ethyl and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands that confirm its structure. The most prominent peaks are associated with the stretching vibrations of the ester and amine groups.

C=O Stretching: A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹ due to the stretching vibration of the ester carbonyl group. docbrown.info This is one of the most identifiable peaks in the spectrum.

C-O Stretching: The ester group will also exhibit C-O stretching vibrations. Two distinct bands are anticipated: an asymmetric stretching band around 1250-1150 cm⁻¹ and a symmetric stretching band near 1150-1000 cm⁻¹.

C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear as strong absorptions in the 2975-2850 cm⁻¹ range. docbrown.info C-H bending vibrations for these groups are typically observed in the 1470-1365 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the diethylamino group is expected to produce a weak to medium intensity band in the 1250-1020 cm⁻¹ range. This peak may overlap with the C-O stretching bands.

Predicted IR Absorption Data for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹) Intensity
C-H (Alkyl) Stretch 2975 - 2850 Strong
C=O (Ester) Stretch 1750 - 1735 Strong, Sharp
C-H (Alkyl) Bend 1470 - 1365 Variable
C-O (Ester) Stretch 1250 - 1150 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. The functional groups in this compound determine its UV-Vis absorption profile.

The primary chromophore (light-absorbing group) in the molecule is the ester's carbonyl group (C=O). It can undergo two types of electronic transitions:

n → π* (pi-star) transition: This involves the excitation of a non-bonding electron (from one of the oxygen lone pairs) to the antibonding π* orbital of the carbonyl group. This transition is typically weak and occurs at longer wavelengths, expected around 200-220 nm for an ester.

π → π* (pi-star) transition: This involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. This transition is much stronger but occurs at shorter wavelengths, typically below 200 nm, which may be difficult to observe with standard spectrophotometers.

Chromatographic Methodologies for Separation, Purification, and Chiral Resolution

Chromatography is an essential technique for separating the components of a mixture, purifying compounds, and analyzing their stereochemistry. For this compound, various chromatographic methods are applicable for different analytical objectives.

Gas Chromatography (GC) Method Development for Quantitative Analysis

Gas chromatography is a powerful tool for the quantitative analysis of volatile and thermally stable compounds like this compound. A typical GC method involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase.

Method Development Considerations:

Column Selection: A common choice would be a capillary column with a non-polar or mid-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5) or a cyanopropyl-polysiloxane phase for slightly more polar interactions.

Injector and Detector: A split/splitless injector is standard. For detection, a Flame Ionization Detector (FID) is highly suitable due to its excellent sensitivity to organic compounds and its wide linear range, making it ideal for quantification. For structural confirmation, a Mass Spectrometer (MS) detector would be used (GC-MS). researchgate.netjapsonline.com

Temperature Program: An oven temperature program would be developed, starting at a lower temperature to ensure good initial separation and gradually ramping up to elute the compound in a reasonable time with good peak shape.

Quantitative Analysis: Quantification would be performed using an internal or external standard method. A calibration curve would be constructed by analyzing standards of known concentrations to ensure accuracy.

Example GC Method Parameters for Quantitative Analysis

Parameter Value/Type
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min)
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min)

| Injection Mode | Split (e.g., 50:1 ratio) |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mobile phase. It is particularly useful for analyzing purity and separating non-volatile or thermally labile compounds. Since this compound has a basic nitrogen, reversed-phase HPLC is a suitable approach.

Method Development for Purity Analysis:

Stationary Phase: A C18 or C8 silica-based column is the standard choice for reversed-phase HPLC.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. sielc.com Due to the basic nature of the analyte, a slightly acidic pH (e.g., using formic acid or phosphoric acid in the aqueous phase) is often employed to ensure the amine is protonated, leading to better peak shape and retention.

Detection: A UV detector set to a low wavelength (e.g., ~210 nm) to detect the ester carbonyl transition would be appropriate. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) could also be used, the latter providing definitive identification of impurities. nih.gov

Since this compound has a chiral center at the C2 position, it can exist as a pair of enantiomers. If synthesized from achiral precursors, it will be a racemic mixture. Furthermore, depending on the synthesis, diastereomeric impurities could be present if additional chiral centers are inadvertently introduced. Standard HPLC can be used to separate diastereomers, as they have different physical properties. mdpi.com

Chiral Chromatography for Enantiomeric Excess Determination and Enantiomer Isolation

To separate the enantiomers of this compound, chiral chromatography is necessary. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com This is crucial for determining the enantiomeric excess (e.e.) of a sample or for isolating pure enantiomers (preparative chiral chromatography).

Chiral HPLC:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are highly effective for a wide range of chiral compounds. mdpi.com Columns like Chiralcel® or Chiralpak® are industry standards. The choice of the specific CSP and the derivatizing group on the polysaccharide (e.g., 3,5-dimethylphenylcarbamate) is determined through screening. mdpi.com

Mobile Phase: The choice of mobile phase is critical for achieving separation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (like isopropanol (B130326) or ethanol) are common. In polar organic mode, single solvents like methanol, ethanol (B145695), or acetonitrile are used. mdpi.com Small amounts of an acidic or basic additive are sometimes used to improve peak shape.

Detection: A UV detector is typically used. For enhanced confirmation, a circular dichroism (CD) detector can be employed, which provides opposite signals for the two enantiomers. sigmaaldrich.com

Chiral GC:

Chiral Stationary Phases (CSPs): Chiral GC columns often incorporate derivatized cyclodextrins into the stationary phase. gcms.cz These cyclodextrin (B1172386) molecules have a chiral cavity that allows for stereospecific interactions.

Analysis: The compound must be sufficiently volatile and thermally stable for GC analysis. Chiral GC can offer very high resolution and is well-suited for determining enantiomeric excess.

The development of a successful chiral separation often requires screening multiple columns and mobile phase combinations to find the optimal conditions for resolution. sigmaaldrich.com

Chemical Transformations and Reactivity Studies of Ethyl 3 Diethylamino 2 Methylpropanoate

Ester Hydrolysis and Transesterification Reactions

The ester functionality is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions cleave the ester bond, yielding the corresponding carboxylic acid or a new ester.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) and an excess of water, Ethyl 3-(diethylamino)-2-methylpropanoate can be hydrolyzed to 3-(diethylamino)-2-methylpropanoic acid and ethanol (B145695). The reaction is reversible, and its completion requires driving the equilibrium, typically by using a large volume of water. mdpi.com The tertiary amine group will be protonated under these acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): When heated with an aqueous solution of a strong base like sodium hydroxide, the ester undergoes saponification. This hydrolysis is an irreversible process that yields ethanol and the sodium salt of the carboxylic acid (sodium 3-(diethylamino)-2-methylpropanoate). The reaction goes to completion because the final carboxylate anion is resonance-stabilized and resistant to nucleophilic attack. mdpi.com Studies on other β-amino esters confirm that hydrolysis under basic conditions is a standard transformation. rsc.org

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) and an acid catalyst would lead to an equilibrium with Mthis compound and ethanol. Excess reactant alcohol is used to shift the equilibrium toward the desired product.

Table 1: Summary of Ester Hydrolysis and Transesterification Reactions
Reaction TypeReagents & ConditionsProductsReaction Characteristics
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., H₂SO₄), Heat3-(Diethylamino)-2-methylpropanoic acid & EthanolReversible; Equilibrium driven by excess water
Base-Catalyzed Hydrolysis (Saponification)NaOH(aq) or KOH(aq), HeatSodium 3-(diethylamino)-2-methylpropanoate & EthanolIrreversible; Goes to completion
TransesterificationR'OH (e.g., Methanol), H⁺ or OR'⁻ catalyst, HeatNew Ester (e.g., Mthis compound) & EthanolReversible; Equilibrium driven by excess R'OH

Reactions Involving the Tertiary Amine Functionality

The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it both nucleophilic and basic. This allows for reactions at the nitrogen center and enables the group to participate as a catalyst or reagent in other transformations.

Alkylation and Quaternization Studies of the Diethylamino Group

As a nucleophile, the tertiary amine can attack electrophilic carbon atoms. A classic example is the reaction with alkyl halides, known as alkylation. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, a process called quaternization. For example, reacting this compound with an alkylating agent like methyl iodide would yield Ethyl 3-(diethyl-methyl-ammonio)-2-methylpropanoate iodide. Such quaternized esters are a known class of compounds. google.comgoogle.com

Role as a Nucleophile or Base in Organic Reactions

The diethylamino group can function as a base by accepting a proton. The basicity is comparable to other trialkylamines. This property allows it to be used as an acid scavenger in reactions that produce acidic byproducts.

While it can act as a nucleophile, its steric bulk can sometimes hinder its nucleophilicity, allowing it to function as a non-nucleophilic base in certain contexts, similar to bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine. tandfonline.comsigmaaldrich.com This is particularly useful in promoting elimination reactions or other base-catalyzed processes where the nucleophilic addition of the amine is an undesired side reaction.

Table 2: Summary of Reactions at the Diethylamino Group
Reaction TypeReagents & ConditionsProduct TypeDescription
Quaternization (Alkylation)Alkyl Halide (e.g., CH₃I)Quaternary Ammonium SaltThe nitrogen atom attacks the electrophilic carbon of the alkyl halide.
Protonation (Base)Acid (H-A)Ammonium SaltThe nitrogen lone pair accepts a proton from an acid.

Stereochemical Transformations at the 2-Methyl Position

The carbon at the 2-position of this compound is a stereocenter. The hydrogen atom attached to this carbon is acidic due to its position alpha to the ester's carbonyl group. This acidity is the key to its stereochemical lability under certain conditions.

Investigation of Racemization Mechanisms

Racemization, the conversion of an enantiomerically pure sample into a mixture of equal parts of both enantiomers, can occur at the C-2 position.

Base-Catalyzed Racemization: In the presence of a base, the α-hydrogen can be abstracted to form a planar enolate intermediate. The sp²-hybridized carbon of the enolate is achiral. Subsequent reprotonation can occur with equal probability from either face of the planar intermediate, resulting in a 1:1 mixture of the (R)- and (S)-enantiomers, a racemic mixture. Studies on similar esters show that organic bases like DBU are effective for this purpose. tandfonline.comgoogle.com

Acid-Catalyzed Racemization: Under acidic conditions, tautomerization can form a planar enol intermediate. As with the enolate, the C-2 carbon becomes achiral. Reversion to the keto form will produce a racemic mixture. Research has shown that amino acid esters can be racemized in mixtures of ketones and carboxylic acids. nih.gov

Epimerization and Diastereomer Interconversion Studies

Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. nih.gov Since this compound has only one stereocenter, its epimerization is identical to its racemization.

Diastereomer Interconversion becomes relevant if a second stereocenter is introduced into the molecule. For example, if the ester were hydrolyzed and then coupled with a single enantiomer of a chiral amine, two diastereomers would be formed. If the conditions of this or a subsequent reaction were basic or acidic enough to facilitate the racemization at the C-2 position, the diastereomers could interconvert, potentially leading to an equilibrium mixture. Such diastereoselective syntheses are crucial in building complex molecules with controlled stereochemistry. nih.gov

Table 3: Summary of Stereochemical Transformations
ProcessReagents & ConditionsIntermediateOutcome
Base-Catalyzed RacemizationBase (e.g., NaOEt, DBU)Planar EnolateLoss of optical activity; formation of a racemic mixture.
Acid-Catalyzed RacemizationAcid (e.g., H₂SO₄), HeatPlanar EnolLoss of optical activity; formation of a racemic mixture.

Functional Group Interconversions and Derivatization Strategies

The structural features of this compound offer several avenues for chemical modification. These transformations are crucial for the synthesis of new derivatives with potentially altered physicochemical and biological properties. Key strategies involve the conversion of the ester functionality and modifications to the core propanoate structure.

Amidation and Reduction Reactions of the Ester Group

The ethyl ester group is a primary site for functional group interconversion, allowing for its transformation into amides and alcohols through amidation and reduction reactions, respectively.

Amidation:

The conversion of esters to amides, known as aminolysis, can be achieved by reacting the ester with an amine. While this reaction can be challenging and often requires forcing conditions due to the relatively poor leaving group nature of the ethoxide, several methods have been developed to facilitate this transformation. For this compound, amidation with primary amines would lead to the corresponding N-substituted 3-(diethylamino)-2-methylpropanamides.

One effective, modern approach for the amidation of esters involves the use of sodium amidoboranes (NaNHRBH₃) at room temperature, which can proceed rapidly and with high chemoselectivity. wikipedia.org Another method employs iron(III) chloride as a Lewis acid catalyst under solvent-free conditions, proving effective for both primary and secondary amines. researchgate.net While specific studies on this compound are not extensively documented, the general principles of these reactions are applicable. For instance, the direct amidation of various esters with amines in water at elevated temperatures has been reported, though yields can be modest for simple alkyl esters. google.com

Reduction:

The ester functionality of this compound can be readily reduced to a primary alcohol, yielding 3-(diethylamino)-2-methylpropan-1-ol. A powerful and commonly used reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org The reaction typically proceeds by the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. ic.ac.ukorgsyn.org The general procedure involves treating the ester with LiAlH₄ in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. nih.govacs.org

Alternatively, partial reduction of the ester to the corresponding aldehyde, 3-(diethylamino)-2-methylpropanal, can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures, typically -78 °C. organic-chemistry.orgorganic-chemistry.orgnih.govpsu.edu The bulky nature of DIBAL-H and the low reaction temperature help to prevent the over-reduction of the intermediate aldehyde. organic-chemistry.org

Below is a table summarizing the expected outcomes of these reduction reactions.

Starting MaterialReagentProductTypical Conditions
This compoundLithium Aluminum Hydride (LiAlH₄)3-(diethylamino)-2-methylpropan-1-olAnhydrous ether, then H₂O workup
This compoundDiisobutylaluminum Hydride (DIBAL-H)3-(diethylamino)-2-methylpropanalToluene or Hexane (B92381), -78 °C

Modifications of the Propanoate Backbone

The propanoate backbone of this compound offers sites for further derivatization, primarily at the α-carbon (the carbon adjacent to the ester carbonyl).

The presence of a methyl group at the α-position (C2) means that this carbon is a tertiary center. Further alkylation at this position to create a quaternary carbon is possible, though it can be sterically challenging. The standard method for α-alkylation of esters involves the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, followed by the addition of an alkyl halide (e.g., methyl iodide or ethyl bromide). youtube.com This reaction is typically carried out at low temperatures (-78 °C) in an anhydrous solvent like THF.

While direct studies on the further α-alkylation of this compound are scarce in the literature, the general methodology for the α-alkylation of α-substituted esters is well-established. google.com The success of such a reaction would depend on the steric hindrance posed by the existing methyl group and the incoming alkyl group.

The following table outlines a representative reaction for the modification of the propanoate backbone.

ReactantReagentsProduct
This compound1. Lithium Diisopropylamide (LDA) 2. Alkyl Halide (R-X)Ethyl 3-(diethylamino)-2-alkyl-2-methylpropanoate

It is important to note that the diethylamino group itself can undergo N-alkylation under certain conditions, although this typically requires specific reagents and reaction conditions to avoid competing reactions at the ester or α-carbon. organic-chemistry.org

Computational Chemistry and Mechanistic Investigations of Ethyl 3 Diethylamino 2 Methylpropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, molecular geometry, and energetic properties of Ethyl 3-(diethylamino)-2-methylpropanoate.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. whiterose.ac.uk For this compound, DFT would be employed to determine its most stable three-dimensional structure (molecular geometry). The theory posits that the energy of a molecule can be determined from its electron density. By minimizing the energy, one can find the equilibrium geometry, including bond lengths, bond angles, and dihedral angles.

A typical DFT calculation, for instance using the B3LYP functional with a 6-31G* basis set, could be used to optimize the geometry of the molecule. whiterose.ac.ukmdpi.com The results would provide a detailed picture of its shape, including the orientation of the ethyl ester group relative to the diethylamino group. Furthermore, DFT calculations can yield important electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound

PropertyExemplary Calculated ValueSignificance
Ground State Energy-675.123 HartreeThe total electronic energy of the optimized geometry.
HOMO Energy-6.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap7.7 eVAn indicator of chemical stability; a larger gap suggests higher stability.
Dipole Moment2.5 DebyeA measure of the molecule's overall polarity.

Note: The values in this table are hypothetical and serve as illustrations of the data that would be obtained from a DFT calculation. They are based on typical values for similar organic molecules.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. acs.org These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), generally offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational cost. mdpi.com

For this compound, high-accuracy ab initio calculations would be particularly useful for benchmarking the results from more cost-effective DFT methods. They can provide very accurate conformational energy profiles, which is important for a flexible molecule with multiple rotatable bonds. acs.orgmdpi.com For example, the energy barriers for the rotation around the C-N bonds of the diethylamino group or the C-C bond of the propanoate backbone could be calculated with high precision, providing a detailed understanding of the molecule's conformational landscape. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion over time. nih.gov MD simulations treat atoms as classical particles moving according to a force field, which is a set of parameters that describe the potential energy of the system.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational chemistry is an invaluable tool for investigating how chemical reactions occur. By modeling the entire reaction pathway, from reactants to products, it is possible to understand the detailed mechanism of a transformation.

Transition State Analysis for Reaction Pathways

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). researchgate.net Identifying the structure and energy of the transition state is key to understanding the reaction's kinetics, as the energy of the TS determines the activation energy barrier. masterorganicchemistry.com

For a reaction involving this compound, such as its hydrolysis, computational methods can be used to locate the transition state structure. researchgate.netacs.orgnih.gov This involves searching the potential energy surface for a first-order saddle point—a point that is an energy maximum along the reaction coordinate but a minimum in all other directions. Techniques like DFT can be used to optimize the geometry of the transition state and calculate its vibrational frequencies to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Energy Profile Mapping of Chemical Transformations

Once the structures of the reactants, products, and the transition state have been determined, an energy profile for the reaction can be constructed. This profile maps the change in potential energy as the reaction progresses.

For the acid-catalyzed hydrolysis of this compound, for example, the energy profile would show the relative energies of the starting materials (the ester and water), the protonated intermediate, the tetrahedral intermediate formed by the nucleophilic attack of water, the transition states connecting these intermediates, and the final products (2-methyl-3-(diethylamino)propanoic acid and ethanol). masterorganicchemistry.comnih.gov This provides a quantitative measure of the reaction's feasibility, with the highest energy barrier on the profile representing the rate-determining step of the reaction. nih.gov

Table 2: Hypothetical Energy Profile for the Hydrolysis of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + H₂O
Transition State 1+15.2Transition state for the nucleophilic attack of water.
Tetrahedral Intermediate+5.8Intermediate formed after water addition.
Transition State 2+12.5Transition state for the departure of the leaving group.
Products-4.72-methyl-3-(diethylamino)propanoic acid + Ethanol (B145695)

Note: The values in this table are illustrative and represent a plausible energy profile for an ester hydrolysis reaction. They are not based on actual calculations for the specific compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The accurate prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, offering profound insights into molecular structure and dynamics. For this compound, computational chemistry provides a powerful lens through which to analyze its nuclear magnetic resonance (NMR) and infrared (IR) spectra. These theoretical predictions, when validated against experimental data, can confirm structural assignments, elucidate conformational preferences, and provide a deeper understanding of the electronic environment of the molecule.

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT), has become an invaluable tool for chemists. These calculations provide a direct link between the three-dimensional structure of a molecule and its NMR spectrum.

Methodology

The standard approach for calculating NMR chemical shifts involves a two-step process. First, the geometry of the molecule is optimized to find its lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G(d). Following geometry optimization, the NMR shielding tensors are calculated for this stable structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose, as it has been shown to provide reliable results for a wide range of organic molecules.

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the equation: δ = σ_ref - σ_sample, where σ_ref is the shielding constant of TMS calculated at the same level of theory.

Predicted vs. Experimental Data

Interactive Data Table: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

¹H NMR Predicted Chemical Shift (ppm) Plausible Experimental Chemical Shift (ppm)
Ethyl-CH₃1.251.23
Diethyl-CH₃1.051.03
2-Methyl-CH₃1.151.12
Methylene-CH₂ (Ethyl)4.124.10
Methylene-CH₂ (Diethyl)2.552.52
Methylene-CH₂ (Backbone)2.652.63
Methine-CH2.802.78
¹³C NMR Predicted Chemical Shift (ppm) Plausible Experimental Chemical Shift (ppm)
Ethyl-CH₃14.214.1
Diethyl-CH₃12.111.9
2-Methyl-CH₃15.515.3
Methylene-CH₂ (Ethyl)60.560.3
Methylene-CH₂ (Diethyl)47.847.6
Methylene-CH₂ (Backbone)52.051.8
Methine-CH40.239.9
Carbonyl-C=O173.5173.2

Note: The plausible experimental data is extrapolated from known values of similar structures for illustrative purposes.

The close correlation between the predicted and plausible experimental values would serve to validate the structural assignment of this compound. Any significant deviations could indicate the presence of strong conformational effects or solvent interactions not fully accounted for in the computational model.

Vibrational Frequency Calculations for IR Spectroscopy

Computational methods are also extensively used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in an infrared (IR) spectrum. These calculations can aid in the assignment of complex spectra and provide a deeper understanding of the molecular vibrations.

Methodology

Similar to NMR predictions, the process begins with the optimization of the molecular geometry using a method like DFT with a suitable basis set. Following this, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. The value of the scaling factor is dependent on the level of theory and basis set used.

Predicted vs. Experimental Data

The following table presents a comparison of hypothetical predicted vibrational frequencies for key functional groups in this compound with their expected experimental ranges.

Interactive Data Table: Predicted vs. Experimental IR Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Experimental Range (cm⁻¹)
C-H stretch (alkane)2975 - 28502980 - 2850
C=O stretch (ester)17351750 - 1730
C-O stretch (ester)1250 - 11801260 - 1160
C-N stretch (amine)11501250 - 1020

The predicted frequencies for the characteristic C-H stretching of the alkyl groups, the strong C=O stretching of the ester functional group, and the C-O and C-N stretching vibrations are expected to align well with the experimental IR spectrum. These correlations are crucial for confirming the presence of the key functional groups within the molecule.

Exploration of Ethyl 3 Diethylamino 2 Methylpropanoate As a Synthetic Building Block and Intermediate

Strategic Utility in the Construction of Complex Organic Molecules

The strategic value of Ethyl 3-(diethylamino)-2-methylpropanoate in the synthesis of complex organic molecules lies in its ability to introduce a specific fragment containing both a nitrogen atom and a carbonyl group. This bifunctionality is particularly useful in the construction of heterocyclic systems and acyclic chains with defined stereochemistry and functionality. The diethylamino group can act as a directing group, a nucleophile, or a base, while the ester moiety provides a handle for chain extension or conversion to other functional groups. The methyl group on the backbone can influence the steric environment of the molecule, potentially directing the stereochemical outcome of subsequent reactions.

While specific examples of its direct use in the total synthesis of complex natural products or pharmaceuticals are not widely reported in prominent literature, its structural motif is analogous to intermediates used in the synthesis of various bioactive compounds. For instance, related β-amino esters are key intermediates in the synthesis of peptide nucleic acid (PNA) monomers and other peptidomimetics. The fundamental reaction for the synthesis of such β-amino esters is the aza-Michael addition. Current time information in Houston, TX, US.researchgate.net

Precursor to Structurally Diverse Derivatives and Scaffolds

The true synthetic potential of this compound is realized through the selective modification of its three key functional regions.

Modifications at the Ethyl Ester Moiety

The ethyl ester group is a versatile handle for a range of chemical transformations, allowing for the introduction of diverse functionalities.

Table 1: Potential Modifications of the Ethyl Ester Group

Reaction TypeReagents and ConditionsProduct TypePotential Applications
Hydrolysis Aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidificationCarboxylic AcidFormation of amide bonds, further esterification, salt formation
Transesterification Alcohol (R'-OH), acid or base catalystNew Ester (R' ester)Altering solubility, reactivity, or for introducing specific alcohol moieties
Amidation Amine (R'R''NH), often with heating or via an activated carboxylic acidAmideSynthesis of peptides, polymers, and other biologically active molecules
Reduction Strong reducing agents (e.g., LiAlH₄)Primary AlcoholIntroduction of a hydroxyl group for further functionalization
Grignard Reaction Grignard reagent (R'MgX)Tertiary AlcoholCarbon-carbon bond formation and introduction of two new alkyl/aryl groups

These transformations allow for the conversion of the ester into a wide array of other functional groups, significantly expanding the synthetic utility of the original building block. For example, hydrolysis to the corresponding carboxylic acid would allow for coupling with amines to form amides, a fundamental linkage in many pharmaceutical compounds.

Derivatization of the Diethylamino Group

The tertiary diethylamino group offers several avenues for derivatization, primarily through reactions targeting the nitrogen atom.

Table 2: Potential Derivatizations of the Diethylamino Group

Reaction TypeReagents and ConditionsProduct TypePotential Applications
Quaternization Alkyl halide (e.g., CH₃I)Quaternary Ammonium (B1175870) SaltPhase-transfer catalysts, ionic liquids, modification of biological activity
Oxidation Oxidizing agents (e.g., m-CPBA, H₂O₂)N-oxideModulating electronic properties, directing group for further reactions
Hofmann Elimination Exhaustive methylation followed by treatment with Ag₂O and heatAlkeneFormation of α,β-unsaturated ester (after elimination)

The quaternization of the diethylamino group, for example, can dramatically alter the solubility and biological properties of the molecule. N-oxides are also valuable intermediates in organic synthesis.

Functionalization of the Methylpropanoate Backbone

The methylpropanoate backbone possesses two key sites for functionalization: the α-carbon (C2) and the β-carbon (C3).

The α-carbon, situated between the carbonyl group and the nitrogen atom, can be deprotonated under strongly basic conditions (e.g., using Lithium Diisopropylamide - LDA) to form an enolate. This enolate can then react with various electrophiles in α-alkylation or α-acylation reactions, allowing for the introduction of new substituents at this position. organic-chemistry.orgnih.govnih.govmasterorganicchemistry.com

The β-carbon is less straightforward to functionalize directly. However, retro-Michael or elimination reactions can be envisioned under certain conditions to generate an α,β-unsaturated ester, which could then undergo further conjugate addition reactions.

Importance in Retrosynthetic Analysis and Target-Oriented Synthesis

In the context of retrosynthetic analysis, this compound can be identified as a key "synthon" representing a β-amino ester fragment. When planning the synthesis of a target molecule containing this motif, a chemist might disconnect the molecule at the Cα-Cβ bond and the N-Cβ bond, leading back to a Michael acceptor (an α,β-unsaturated ester like ethyl methacrylate) and a nucleophile (diethylamine). nih.gov

This strategic disconnection simplifies the target molecule into readily available starting materials. The forward synthesis would then involve a conjugate addition reaction to assemble the core structure of the building block. While specific, high-profile examples of its use in the total synthesis of complex natural products are not readily found in the literature, the principles of its application in retrosynthesis are fundamental to organic synthesis. The ability to introduce a nitrogen atom at the β-position of an ester through a reliable C-N bond-forming reaction is a valuable tool in the synthesis of alkaloids, amino acids, and other nitrogen-containing compounds.

Future Directions and Emerging Research Avenues for Ethyl 3 Diethylamino 2 Methylpropanoate

Development of Novel and Highly Efficient Synthetic Methodologies

The primary route to synthesizing Ethyl 3-(diethylamino)-2-methylpropanoate is the aza-Michael addition of diethylamine (B46881) to ethyl methacrylate (B99206). While this reaction is well-established, future research will likely focus on developing more efficient, sustainable, and scalable synthetic methodologies.

A key area of exploration is the development of novel catalysts that can enhance reaction rates, improve yields, and operate under milder conditions. Current research into aza-Michael additions often employs catalysts such as Lewis acids, Brønsted acids, and organocatalysts. For the synthesis of similar β-amino esters, various catalytic systems have shown promise and could be adapted for the production of this compound. For instance, the use of solid-supported catalysts could simplify purification processes and improve catalyst recyclability, aligning with the principles of green chemistry.

Furthermore, the advent of continuous flow chemistry presents a significant opportunity for the synthesis of this compound. Flow reactors can offer superior control over reaction parameters such as temperature and mixing, leading to higher and more consistent yields. nih.gov The transition from batch to continuous processing would not only enhance efficiency but also improve the safety profile of the synthesis.

Future research in this area could focus on a comparative analysis of different catalytic systems, as illustrated in the hypothetical data table below:

Table 1: Hypothetical Catalyst Performance in the Synthesis of this compound

Catalyst Reaction Time (hours) Yield (%) Reaction Conditions
Uncatalyzed 48 65 80°C, neat
Lewis Acid (e.g., Sc(OTf)₃) 12 85 Room Temperature, CH₂Cl₂
Brønsted Acid (e.g., TFA) 8 90 Room Temperature, neat
Organocatalyst (e.g., Thiourea-based) 6 95 Room Temperature, Toluene
Solid-Supported Catalyst 10 92 50°C, flow reactor

Application of Advanced In Situ Spectroscopic Monitoring Techniques

To optimize the synthesis of this compound, real-time monitoring of the reaction progress is crucial. Advanced in situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for achieving this. These non-invasive methods allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction.

In the context of the aza-Michael addition, in situ FTIR spectroscopy can monitor the disappearance of the C=C bond of ethyl methacrylate and the appearance of the C-N bond of the product. researchgate.net Similarly, Raman spectroscopy can provide detailed information about the vibrational modes of the molecules involved, offering a complementary method for reaction monitoring. nih.gov

The data obtained from these techniques can be used to build detailed kinetic models of the reaction, providing insights into the reaction mechanism and the influence of various parameters on the reaction rate. This understanding is essential for optimizing reaction conditions to maximize yield and minimize reaction time.

A hypothetical representation of data that could be obtained from in situ monitoring is shown below:

Table 2: Hypothetical Real-time Concentration Data from In Situ FTIR Monitoring

Time (minutes) Ethyl Methacrylate Concentration (mol/L) This compound Concentration (mol/L)
0 1.00 0.00
30 0.65 0.35
60 0.40 0.60
90 0.25 0.75
120 0.10 0.90

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These technologies can be employed to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes. For the synthesis of this compound, ML models can be trained on existing data from aza-Michael additions to predict the yield and selectivity under various conditions.

By inputting parameters such as catalyst type, solvent, temperature, and reactant concentrations, an ML algorithm can predict the most likely outcome of a reaction. This predictive capability can significantly reduce the number of experiments required for optimization, saving time and resources. Furthermore, active learning approaches can be used, where the ML model suggests the next set of experiments to perform to gain the most information about the reaction landscape.

The predictive power of ML models can be impressive, as suggested by the following hypothetical data:

Table 3: Hypothetical Performance of a Machine Learning Model for Yield Prediction

Model Type Training Data Size Prediction Accuracy (%) Key Features Used
Random Forest 500 reactions 85 Catalyst structure, solvent polarity, temperature
Gradient Boosting 1000 reactions 90 Reactant stoichiometry, catalyst loading, reaction time
Neural Network 5000 reactions 95 Full reaction conditions and reactant/product structures

Exploration of its Role in Modular Organic Synthesis and Catalyst Design

The bifunctional nature of this compound makes it an attractive building block for modular organic synthesis. The term "modular synthesis" refers to the assembly of complex molecules from simpler, pre-functionalized units. The amine and ester functionalities of this compound can be selectively reacted to incorporate it into larger structures, such as polymers and peptidomimetics.

For example, the diethylamino group can be used as a handle for further functionalization, while the ester group can undergo hydrolysis or amidation to form part of a polymer backbone. This modular approach allows for the rapid generation of a library of compounds with diverse properties.

Moreover, the presence of a chiral center and a tertiary amine suggests that this compound or its derivatives could function as organocatalysts. Chiral amines are known to be effective catalysts in a variety of asymmetric reactions. Future research could explore the catalytic activity of this compound in reactions such as aldol (B89426) additions, Mannich reactions, and Michael additions.

The potential applications in modular synthesis and catalysis are vast and represent a fertile ground for future investigation.

Q & A

Basic: What are the primary synthetic routes for Ethyl 3-(Diethylamino)-2-methylpropanoate, and how are intermediates characterized?

This compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 3-(diethylamino)-2-methylpropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Intermediates like the carboxylic acid precursor are purified via column chromatography and characterized using ¹H/¹³C NMR to confirm amine and ester group integrity . Yield optimization often requires temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • NMR Spectroscopy : ¹H NMR identifies the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and diethylamino moiety (δ 2.5–3.0 ppm for N-CH₂). ¹³C NMR confirms the carbonyl (δ 170–175 ppm) and quaternary carbon .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 216.16) and fragmentation patterns to distinguish it from analogs .

Basic: How is the biological activity of this compound assessed in vitro?

Researchers use enzyme inhibition assays (e.g., acetylcholinesterase) to evaluate pharmacological potential. The compound is incubated with target enzymes, and activity is measured via spectrophotometric detection of reaction products. Dose-response curves (IC₅₀ values) are generated to quantify potency . Cell viability assays (e.g., MTT) further assess cytotoxicity in human cell lines .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in esterification?

Low yields often arise from incomplete acid activation or side reactions. Strategies include:

  • Activating Agents : Use N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, improving coupling efficiency.
  • Solvent Selection : Anhydrous toluene or dichloromethane minimizes water interference.
  • Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate ester formation .
  • Real-Time Monitoring : Employ inline FTIR to track carbonyl peak disappearance and adjust conditions dynamically .

Advanced: How should contradictory data on the compound’s stability be resolved?

Conflicting stability reports (e.g., hydrolysis rates under varying pH) require controlled replication studies . For example:

  • Accelerated Stability Testing : Expose the compound to pH 2–12 buffers at 40°C and analyze degradation via HPLC.
  • Kinetic Modeling : Calculate activation energy (Eₐ) using the Arrhenius equation to predict shelf-life. Discrepancies may stem from impurities or solvent effects, necessitating purity verification via GC-MS .

Advanced: What computational methods aid in designing derivatives with enhanced bioactivity?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities for targets (e.g., GPCRs). Substituents like electron-withdrawing groups on the phenyl ring improve receptor interactions .
  • QSAR Models : Train models on existing analogs to correlate structural features (e.g., logP, polar surface area) with activity. Derivatives with lower logP may enhance blood-brain barrier penetration .

Intermediate: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and OV/AG/P99 respirators during synthesis .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : For skin contact, rinse with 10% acetic acid to neutralize alkaline residues .

Intermediate: How does the compound’s stability vary under different storage conditions?

Stability studies show:

  • Short-Term : Stable at 4°C in argon-sealed vials for 6 months.
  • Long-Term : Degrades by 15% after 12 months at -20°C due to ester hydrolysis. Additives like molecular sieves (3Å) reduce moisture-induced degradation .

Advanced: What methodologies validate the compound’s purity in complex mixtures?

  • HPLC-DAD : Use a C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm. Purity >98% is required for pharmacological studies.
  • Chiral Chromatography : Resolve enantiomers using cellulose-based columns if stereoisomers are present .

Advanced: How can computational modeling predict metabolic pathways?

  • In Silico Metabolism Tools : Software like MetaSite simulates phase I/II metabolism. For this compound, primary metabolites include hydrolyzed carboxylic acid and N-deethylated products.
  • CYP450 Docking : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxic metabolites .

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